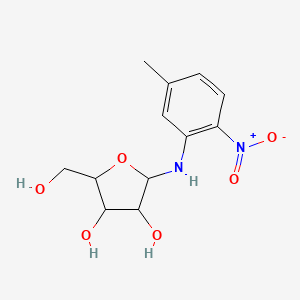
N-(5-methyl-2-nitrophenyl)pentofuranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2-nitrophenyl)pentofuranosylamine is an organic compound characterized by the presence of a nitrophenyl group and a pentofuranosylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-nitrophenyl)pentofuranosylamine typically involves the reaction of 5-methyl-2-nitroaniline with a pentofuranosyl halide under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-nitrophenyl)pentofuranosylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically the corresponding nitroso or nitro derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used and can include various substituted derivatives.
Scientific Research Applications
N-(5-methyl-2-nitrophenyl)pentofuranosylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-nitrophenyl)pentofuranosylamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-nitrophenol: Similar in structure but lacks the pentofuranosylamine moiety.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:
N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazides: These compounds exhibit significant cytotoxic properties.
Uniqueness
N-(5-methyl-2-nitrophenyl)pentofuranosylamine is unique due to the presence of both the nitrophenyl and pentofuranosylamine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2O6 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-(5-methyl-2-nitroanilino)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N2O6/c1-6-2-3-8(14(18)19)7(4-6)13-12-11(17)10(16)9(5-15)20-12/h2-4,9-13,15-17H,5H2,1H3 |
InChI Key |
JXVQQJXIAAZNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O |
solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Chlorophenyl)-3-[(4,5-dimethoxy-2-nitrobenzoyl)amino]propanoic acid](/img/structure/B11084353.png)
![N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11084357.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11084371.png)
![6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11084378.png)
![2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11084379.png)

![11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11084394.png)

![(5E)-5-{[(2-sulfanylphenyl)amino]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11084416.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B11084419.png)
![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11084421.png)
![(3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid](/img/structure/B11084422.png)
![Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]-](/img/structure/B11084426.png)

